

Comparative Biological Activity Guide: (S)- vs. (R)-2-Ethynylpiperidine

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Compound of Interest

Compound Name: (S)-2-Ethynylpiperidine

Cat. No.: B13493317

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Executive Summary

(S)- and (R)-2-Ethynylpiperidine are enantiomeric pharmacophores primarily utilized as high-value chiral building blocks in the synthesis of phenanthroindolizidine alkaloids. While the free amines themselves exhibit latent biological activity (specifically as mechanism-based CYP450 inactivators), their primary "performance" is measured by the biological potency of the complex drugs they generate.

- **(S)-2-Ethynylpiperidine** is the "Eutomer Precursor." It yields (-)-Antofine and (-)-Cryptopleurine, which are naturally occurring alkaloids with potent cytotoxic ($IC_{50} < 10$ nM), antiviral, and anti-inflammatory activities.
- (R)-2-Ethynylpiperidine is the "Distomer Precursor." It yields the unnatural (+)-Antofine series, which typically exhibits significantly reduced biological potency (10–100x higher IC_{50}) and altered selectivity profiles.

Comparative Analysis: Downstream Biological Potency

The choice of enantiomer dictates the stereochemical outcome of the final drug candidate. The following table contrasts the biological profiles of the derivatives synthesized from each enantiomer.

Feature	(S)-2-Ethynylpiperidine Pathway	(R)-2-Ethynylpiperidine Pathway
Primary Target Product	(-)-Antofine (Natural Enantiomer)	(+)-Antofine (Unnatural Enantiomer)
Anticancer Potency (IC50)	High PotencyA549 Lung Carcinoma: ~2–10 nMKB Cells: ~1–5 nM	Reduced PotencyA549 Lung Carcinoma: >100 nMKB Cells: >50 nM
Mechanism of Action	Potent inhibition of protein synthesis; Downregulation of NF-κB signaling.	Weak inhibition of protein synthesis; Potential off-target effects.
Viral Inhibition (TMV)	High anti-TMV activity (Inhibition > 60% at 500 µg/mL).	Lower anti-TMV activity.
Intrinsic Warhead Activity	Suicide Substrate (CYP450)Ethynyl group allows heme alkylation.	Suicide Substrate (CYP450)Ethynyl group allows heme alkylation.
Synthetic Utility	Critical for accessing bio-relevant natural product libraries.	Used for SAR studies and negative controls.

Mechanistic Insights & Signaling Pathways

Mechanism-Based Inactivation (Intrinsic Activity)

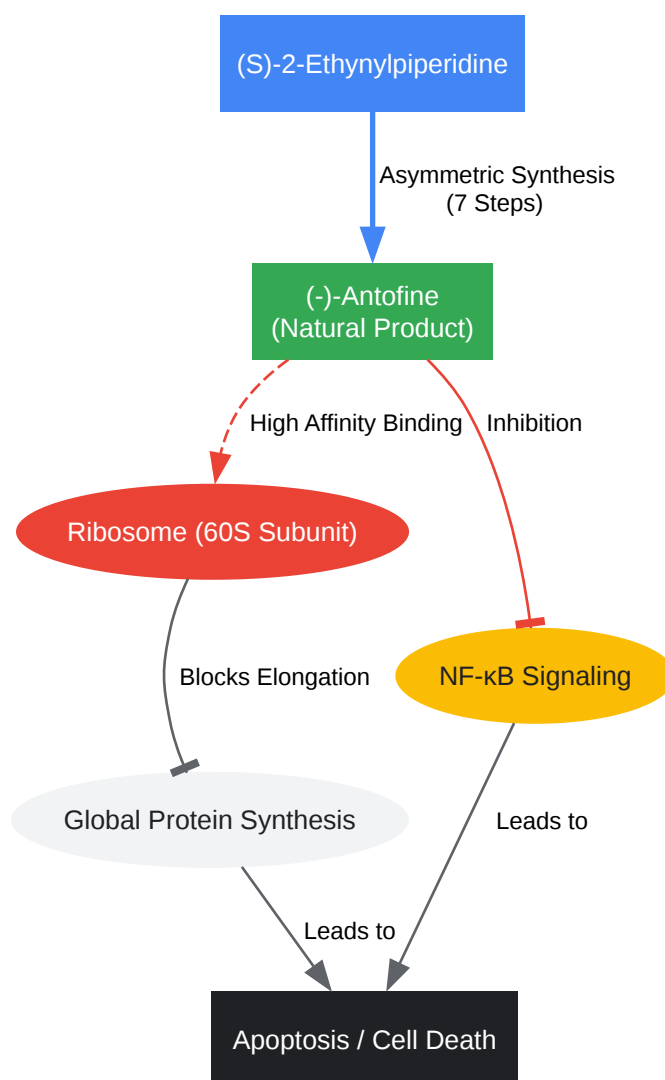
Both enantiomers of 2-ethynylpiperidine possess a terminal alkyne moiety at the

-position to the amine. This structural motif acts as a "suicide substrate" for Cytochrome P450 enzymes (specifically CYP2B and CYP2D subfamilies).

- Mechanism: The P450 enzyme attempts to oxidize the terminal alkyne. This results in the formation of a reactive ketene or radical intermediate that covalently binds to the heme porphyrin nitrogen, irreversibly inactivating the enzyme.
- Chiral Differentiation: While the chemical reactivity of the alkyne is identical, the chiral center at C2 dictates the binding orientation within the enzyme active site, potentially leading to differential inhibition kinetics (and) between the (S) and (R) forms.

Downstream Pathway: NF- κ B and Protein Synthesis

The derivatives (e.g., Antofine) synthesized from **(S)-2-ethynylpiperidine** exert their cytotoxic effects by inhibiting protein synthesis and blocking the NF- κ B pathway.



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Figure 1: The biological cascade from the **(S)-2-ethynylpiperidine** precursor to the induction of apoptosis via (-)-Antofine.

Experimental Protocols

Protocol: Synthesis of (-)-Antofine from (S)-2-Ethynylpiperidine

Objective: To synthesize the bioactive alkaloid to validate the stereochemical integrity of the starting material.

- Starting Material: Dissolve (S)-N-Boc-2-ethynylpiperidine (1.0 eq) in anhydrous THF.

- Coupling: Add 2,3,6,7-tetramethoxyphenanthrene-9-carboxaldehyde (1.0 eq) and trigger condensation (e.g., via lithiation or catalytic coupling).
- Cyclization: Perform a net [5+5] cycloaddition or a Bischler-Napieralski cyclization to close the indolizidine ring.
 - Critical Control Point: Maintain strict temperature control (-78°C) during lithiation to prevent racemization of the C2 center.
- Deprotection/Reduction: Remove the Boc group and reduce any intermediate iminium species using NaBH₄.
- Validation: Analyze product via Chiral HPLC.
 - Success Criterion: >98% ee of (-)-Antofine.[1]

Protocol: CYP450 Inactivation Assay (Intrinsic Activity)

Objective: To determine the

values for (S)- vs (R)-2-ethynylpiperidine against CYP2B4.

- Incubation System: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl₂, 1 mM NADPH, and 0.5 μM Recombinant CYP2B4.
- Pre-incubation: Add varying concentrations (0–50 μM) of (S)- or (R)-2-ethynylpiperidine. Incubate at 37°C for defined time points (0, 2, 5, 10 min).
- Activity Check: At each time point, remove an aliquot and dilute 1:10 into a secondary mixture containing a probe substrate (e.g., 7-ethoxycoumarin).
- Measurement: Monitor the formation of the fluorescent metabolite (7-hydroxycoumarin) via HPLC-FLD or plate reader.
- Data Analysis: Plot the natural log of remaining activity vs. pre-incubation time.
 - Interpretation: A steeper slope indicates a more potent mechanism-based inactivator.

References

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